molecular formula C18H18N2O3S B2657985 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1903244-15-4

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2657985
CAS No.: 1903244-15-4
M. Wt: 342.41
InChI Key: DUBGIABXYMNGAJ-UHFFFAOYSA-N
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Description

Background and Research Context of 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

This compound is a tertiary urea derivative characterized by a central ethyl-hydroxy bridge connecting furan and thiophene heterocycles, with a benzyl group appended to the urea nitrogen. The compound’s structural complexity arises from the fusion of aromatic systems (benzyl, furan, thiophene) and polar functional groups (urea, hydroxyl), which collectively influence its physicochemical properties and potential interactions with biological targets.

Recent studies on analogous urea-thiophene hybrids, such as those described in phenotypic optimization research, highlight the role of such compounds in modulating biological pathways. For example, derivatives with similar architectures have demonstrated protective activity in zebrafish models, with structure-activity relationship (SAR) studies underscoring the importance of the thiophene core and urea linkage. The presence of a hydroxyl group at the ethyl bridge introduces stereochemical considerations, as evidenced by X-ray crystallographic analyses of related compounds, which reveal distinct spatial arrangements influencing molecular recognition.

Significance in Heterocyclic Chemistry Research

The integration of furan and thiophene rings into a single molecule exemplifies strategies in heterocyclic chemistry to engineer electronic and steric properties. Thiophene, a sulfur-containing aromatic ring, contributes electron-rich character and enhances metabolic stability compared to benzene, while furan’s oxygen atom introduces polarity and hydrogen-bonding potential.

The Paal-Knorr synthesis, a classical method for thiophene preparation, involves cyclocondensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide. Adaptations of this method may facilitate the construction of the thiophene moiety in this compound. Meanwhile, the Gewald reaction, which employs β-acetonitriles and ketones to form 2-aminothiophenes, offers alternative pathways for introducing functionalized thiophene units. Such synthetic versatility underscores the compound’s value as a template for exploring reactivity patterns in heterocyclic systems.

Overview of Key Structural Features and Their Academic Relevance

The compound’s structure can be deconstructed into four critical domains:

  • Urea Core : The 1,3-disubstituted urea group ($$ \text{-NH-C(=O)-NH-} $$) serves as a hydrogen-bond donor and acceptor, a feature exploited in drug design to enhance target binding.
  • Benzyl Substituent : The N1-benzyl group imparts lipophilicity, potentially improving membrane permeability.
  • Hydroxyethyl Bridge : The chiral 2-hydroxyethyl linker introduces stereochemical complexity, necessitating enantioselective synthesis for biological studies.
  • Furan-Thiophene Assembly : The 5-thiophen-2-ylfuran-2-yl group combines two heteroaromatic systems, creating a conjugated π-system that may influence electronic properties and intermolecular interactions.

A comparative analysis of crystallographic data from related urea-thiophene derivatives reveals that substituent positioning relative to the thiophene ring significantly affects molecular geometry and packing. For instance, X-ray structures of tropinone-derived analogs demonstrate how nitrogen atom placement alters dihedral angles between the thiophene and adjacent rings.

Historical Context in Urea Derivatives Research

Urea derivatives have been pivotal in organic chemistry since Friedrich Wöhler’s 1828 synthesis of urea from ammonium cyanate, which dismantled the vitalism theory. Modern applications of urea derivatives span agrochemicals, polymers, and pharmaceuticals, with substituted ureas serving as kinase inhibitors, antidiabetic agents, and antibacterial compounds.

The evolution of this compound aligns with advancements in multicomponent reactions and catalytic asymmetric synthesis. For example, the use of chiral auxiliaries or organocatalysts in urea formation can yield enantiomerically pure variants, critical for probing stereochemical effects on bioactivity.

Research Objectives and Scope of Current Investigations

Contemporary studies on this compound prioritize:

  • Synthetic Methodology : Developing efficient routes to access the molecule and its analogs, potentially leveraging Gewald or Paal-Knorr cyclizations for thiophene formation.
  • Physicochemical Profiling : Assessing solubility, logP, and crystalline morphology to inform formulation strategies.
  • Biological Screening : Evaluating inhibitory activity against enzymes or receptors, guided by SAR data from related urea-thiophene carboxamides.
  • Computational Modeling : Using density functional theory (DFT) to predict electronic properties and molecular docking to simulate target engagement.

Ongoing work also explores the impact of N-alkylation on the urea nitrogen, as quaternary ammonium derivatives of analogous compounds show enhanced potency in biological assays.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula $$ \text{C}{18}\text{H}{18}\text{N}{2}\text{O}{3}\text{S} $$
Molecular Weight 342.41 g/mol
CAS Number 2320859-92-3
Hydrogen Bond Donors 3 (urea NH, hydroxyl OH)
Hydrogen Bond Acceptors 4 (urea C=O, furan O, hydroxyl O)
Rotatable Bond Count 7
Topological Polar Surface Area 90.8 Ų

Properties

IUPAC Name

1-benzyl-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-17(19-12-14-6-2-1-3-7-14)20-13-18(22,15-8-4-10-23-15)16-9-5-11-24-16/h1-11,22H,12-13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBGIABXYMNGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. One common method includes the reaction of benzyl isocyanate with a pre-synthesized intermediate containing the furan and thiophene moieties. The intermediate can be prepared through a series of reactions starting from commercially available furan and thiophene derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or reagents like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various applications:

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea possess antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, which is crucial for developing new antibiotics against resistant strains .

Anticancer Properties

Several studies have explored the anticancer potential of urea derivatives. For instance, modifications of the urea structure have led to enhanced potency against various cancer cell lines. The presence of furan and thiophene moieties is believed to contribute to their efficacy by interacting with specific biological targets involved in cancer progression .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, including β-lactamases, which are responsible for antibiotic resistance in bacteria. Research suggests that structural modifications can significantly enhance the inhibitory activity against these enzymes, making it a valuable lead compound in drug design .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceutical Research, derivatives of this compound were tested against several strains of bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, with some derivatives showing IC50 values lower than traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of urea derivatives revealed that modifications to the thiophene ring enhanced cytotoxicity against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis rates, confirming that these modified compounds could induce cell death more effectively than unmodified counterparts .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in biological pathways. The specific pathways involved would depend on the biological activity of the compound, which could include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)

  • Structure: Features a tetrahydrobenzo[b]thiophene core with a cyano substituent and a benzoyl urea group.

1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea

  • Structure : Combines a benzimidazole ring with a nitro-substituted phenyl urea.

1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone

  • Structure: Benzofuran linked to a sulfonyl group via an ethanone bridge.
  • Key Differences : The sulfonyl group enhances polarity and may improve crystallinity, as evidenced by X-ray diffraction studies (R factor = 0.032) .

Pharmacological and Physicochemical Comparisons

Solubility and Polarity

  • The hydroxyl group in the target compound likely improves aqueous solubility compared to non-polar analogs like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea .
  • Nitro-substituted analogs (e.g., 1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea ) exhibit lower solubility due to increased hydrophobicity .

Bioactivity Potential

  • Thiophene and furan moieties are known to interact with biological targets (e.g., enzymes, receptors) via π-π stacking or hydrogen bonding. The target compound’s dual heterocycles may offer synergistic effects compared to single-heterocycle analogs .
  • Urea derivatives with hydrazono groups (e.g., 7a) demonstrate higher metal-binding capacity, which is absent in the target compound .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol)
1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea C₂₀H₁₉N₂O₃S Benzyl, hydroxyl, furan, thiophene 367.45
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea C₁₉H₁₅N₅O₂S Tetrahydrobenzo[b]thiophene, cyano, benzoyl 385.42
1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea C₁₄H₁₁N₅O₃ Benzimidazole, nitro 297.27

Research Findings and Implications

  • Crystallography: Analogs like 1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone exhibit high crystallinity (mean C–C bond deviation = 0.002 Å), suggesting that the target compound’s hydroxyl group may similarly stabilize crystal packing .
  • Reactivity: The hydroxyl group in the target compound could serve as a site for further functionalization (e.g., esterification), a feature absent in nitro- or cyano-substituted analogs .

Biological Activity

1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound that combines unique structural elements, including furan and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

Property Details
IUPAC Name 1-benzyl-3-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]urea
Molecular Formula C18H18N2O3S
Molecular Weight 342.41 g/mol
CAS Number 2034337-32-9

The presence of both furan and thiophene rings suggests that this compound may exhibit interesting biological activities due to their known interactions with various biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Hydrogen Bonding : The urea moiety can form hydrogen bonds with amino acid side chains in proteins, facilitating interactions with enzymes and receptors.
  • π-π Interactions : The aromatic rings (furan and thiophene) can engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing protein conformation and function.
  • Antioxidant Activity : Compounds containing furan and thiophene structures have been reported to possess antioxidant properties, which could contribute to their therapeutic effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

In vitro studies have shown that derivatives of thiophene and furan exhibit anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus providing a basis for its potential use in treating inflammatory diseases .

Antimicrobial Activity

Some studies have reported that compounds containing furan and thiophene rings exhibit antimicrobial properties against various bacterial strains. This suggests that this compound may have applications in combating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Properties : A study published in ACS Omega evaluated a series of thiophene-containing urea derivatives for their anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast and colon cancer cells .
  • Anti-inflammatory Mechanisms : Research has shown that certain furan derivatives can reduce inflammation in animal models by inhibiting NF-kB signaling pathways, which are crucial in the inflammatory response .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of several furan and thiophene-based compounds, revealing that those with urea linkages exhibited enhanced activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Benzyl-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea, and how do reaction parameters (e.g., solvent, catalyst) affect yield?

  • Answer : The compound can be synthesized via urea-forming reactions, such as the coupling of benzyl isocyanate with the hydroxyethyl intermediate. Evidence from similar urea derivatives suggests that solvents like THF or DMF and catalysts like NaH (used in benzofuran synthesis ) are effective. Reaction temperature (0°C to room temperature) and stoichiometric ratios of reagents significantly influence yield, as seen in analogous syntheses of 1-(2-hydroxy-phenyl)-3-phenyl-urea . Polar aprotic solvents enhance nucleophilic attack on the isocyanate group, while excess benzyl isocyanate may improve conversion rates.

Q. Which analytical techniques are critical for structural confirmation, and how should conflicting spectral data be resolved?

  • Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) are essential. For example, the hydroxyethyl moiety’s stereochemistry can be confirmed via NOESY or COSY experiments. Discrepancies in NMR signals (e.g., unexpected splitting) may arise from dynamic rotational isomerism in the urea group, requiring variable-temperature NMR studies . Cross-validation with IR (urea C=O stretch ~1640–1680 cm⁻¹) and X-ray crystallography (if crystalline) is advised .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Answer : Urea derivatives are hygroscopic and prone to hydrolysis in acidic/basic conditions. Storage in anhydrous environments at –20°C in amber vials is recommended. Stability studies on analogous compounds (e.g., 1-benzyl-1,3-dimethylurea ) indicate degradation via urea bond cleavage under prolonged exposure to light or moisture. Regular HPLC purity checks are advised .

Advanced Research Questions

Q. How can the stereoselectivity of the hydroxyethyl group be controlled during synthesis, and what mechanistic insights support this?

  • Answer : The hydroxyethyl group’s configuration depends on the precursor’s stereochemistry. For example, using chiral catalysts in the ketone reduction step (e.g., asymmetric hydrogenation) or employing enantioselective enzymes can enhance selectivity. Evidence from cascade sigmatropic rearrangements in benzofuran systems suggests that steric effects and transition-state stabilization are critical. Computational modeling (DFT) of transition states can guide catalyst design .

Q. What experimental design strategies optimize reaction yield and purity while minimizing byproducts?

  • Answer : Design of Experiments (DoE) methodologies, as applied in flow-chemistry syntheses , allow systematic variation of parameters (e.g., temperature, reagent concentration). For instance, a central composite design can identify interactions between solvent polarity and catalyst loading. Orthogonal purification techniques (e.g., silica gel chromatography followed by recrystallization) are recommended based on benzodiazepine derivative protocols .

Q. How can researchers reconcile discrepancies between experimental spectroscopic data and computational predictions (e.g., DFT-calculated NMR shifts)?

  • Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, DFT calculations assuming gas-phase conditions may deviate from experimental DMSO-d₆ data. Use of implicit solvent models (e.g., COSMO-RS) and averaging over low-energy conformers improves alignment . Validation with structurally similar urea derivatives (e.g., 1,1'-(1,2-phenylene)bis(3-phenylurea) ) is recommended.

Q. What in vitro biological models are appropriate for preliminary activity screening, given the compound’s structural features?

  • Answer : The furan and thiophene moieties suggest potential interaction with enzymes or receptors. Assays targeting kinase inhibition (e.g., EGFR) or anti-inflammatory pathways (COX-2) are plausible, based on studies of benzothiazole-urea hybrids . Cytotoxicity screening in cancer cell lines (e.g., HeLa) using MTT assays, with dose-response curves, is advised. Structural analogs like 1-(5-(tert-butyl)isoxazol-3-yl)-3-arylurea derivatives provide methodological precedents.

Data Contradiction Analysis

  • Example : Conflicting solubility data (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify polymorphs .
  • Mitigation : Reproduce synthesis under strictly controlled conditions (e.g., inert atmosphere) and compare with literature protocols for benzyl-urea analogs .

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